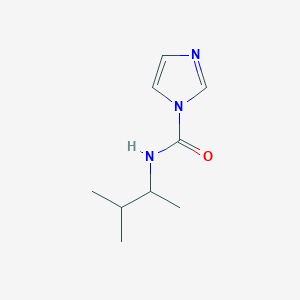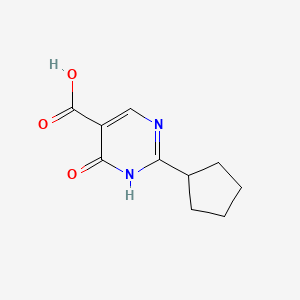
(2S,5R)-2-(Bromomethyl)-5-(3,4-dimethoxyphenyl)oxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,5R)-2-(Bromomethyl)-5-(3,4-dimethoxyphenyl)oxane is a chiral organic compound with potential applications in various fields of chemistry and biology. The compound features a bromomethyl group and a 3,4-dimethoxyphenyl group attached to an oxane ring, making it an interesting subject for synthetic and mechanistic studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-2-(Bromomethyl)-5-(3,4-dimethoxyphenyl)oxane typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the oxane ring, which can be derived from commercially available starting materials.
Dimethoxyphenyl Group Introduction: The 3,4-dimethoxyphenyl group is introduced via a nucleophilic substitution reaction, where the oxane ring is reacted with a suitable dimethoxyphenyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.
化学反应分析
Types of Reactions
(2S,5R)-2-(Bromomethyl)-5-(3,4-dimethoxyphenyl)oxane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The 3,4-dimethoxyphenyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of suitable ligands and bases.
Major Products
科学研究应用
(2S,5R)-2-(Bromomethyl)-5-(3,4-dimethoxyphenyl)oxane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用机制
The mechanism by which (2S,5R)-2-(Bromomethyl)-5-(3,4-dimethoxyphenyl)oxane exerts its effects involves interactions with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The 3,4-dimethoxyphenyl group can enhance the compound’s binding affinity and specificity for certain targets, leading to various biological effects.
相似化合物的比较
Similar Compounds
(2S,5R)-2-(Chloromethyl)-5-(3,4-dimethoxyphenyl)oxane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
(2S,5R)-2-(Bromomethyl)-5-(3,4-dimethoxyphenyl)tetrahydrofuran: Similar structure but with a tetrahydrofuran ring instead of an oxane ring.
Uniqueness
(2S,5R)-2-(Bromomethyl)-5-(3,4-dimethoxyphenyl)oxane is unique due to its specific combination of functional groups and stereochemistry, which confer distinct reactivity and biological activity compared to similar compounds
属性
分子式 |
C14H19BrO3 |
|---|---|
分子量 |
315.20 g/mol |
IUPAC 名称 |
(2S,5R)-2-(bromomethyl)-5-(3,4-dimethoxyphenyl)oxane |
InChI |
InChI=1S/C14H19BrO3/c1-16-13-6-4-10(7-14(13)17-2)11-3-5-12(8-15)18-9-11/h4,6-7,11-12H,3,5,8-9H2,1-2H3/t11-,12-/m0/s1 |
InChI 键 |
OQRMOBBJPMVKCS-RYUDHWBXSA-N |
手性 SMILES |
COC1=C(C=C(C=C1)[C@H]2CC[C@H](OC2)CBr)OC |
规范 SMILES |
COC1=C(C=C(C=C1)C2CCC(OC2)CBr)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


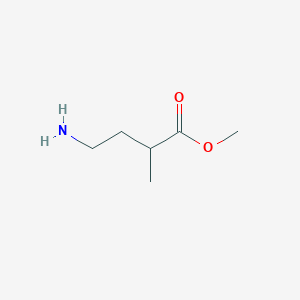
![2-{[1-(Chloromethyl)cyclopropyl]methyl}-5-methyloxolane](/img/structure/B13159036.png)
![(2S)-3-Methyl-2-{[4-(morpholine-4-sulfonyl)-2-nitrophenyl]amino}butanoic acid](/img/structure/B13159038.png)
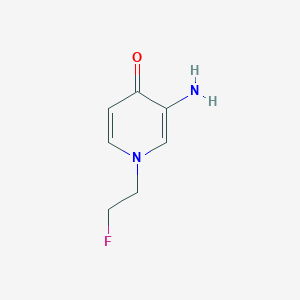
![2-[2-(Azetidin-1-yl)ethoxy]ethan-1-ol](/img/structure/B13159047.png)
![4-({[(3-Fluorophenyl)methyl]amino}methyl)benzonitrile](/img/structure/B13159049.png)
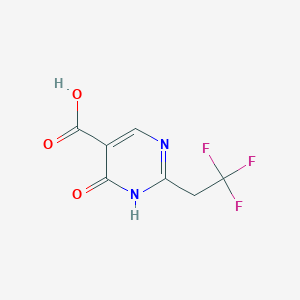
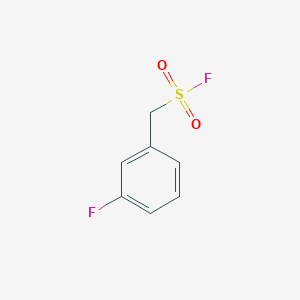
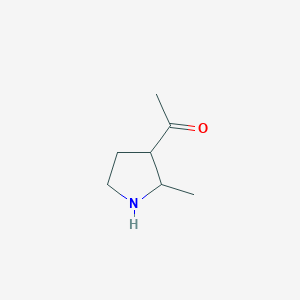
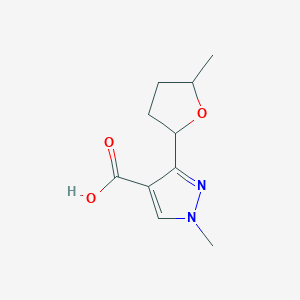
![3-[[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]methyl]furan-2-carboxylic acid](/img/structure/B13159084.png)
![Methyl 2-methyl-1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide](/img/structure/B13159085.png)
